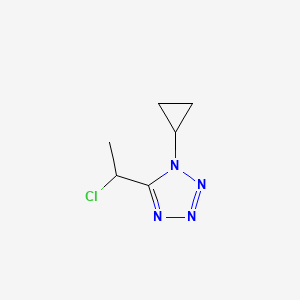

5-(1-chloroethyl)-1-cyclopropyl-1H-1,2,3,4-tetrazole

Description

5-(1-chloroethyl)-1-cyclopropyl-1H-1,2,3,4-tetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a 1-chloroethyl group and a cyclopropyl group attached to the tetrazole ring

Properties

IUPAC Name |

5-(1-chloroethyl)-1-cyclopropyltetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN4/c1-4(7)6-8-9-10-11(6)5-2-3-5/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBQECGXKYFQCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=NN1C2CC2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-chloroethyl)-1-cyclopropyl-1H-1,2,3,4-tetrazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-cyclopropyl-1H-tetrazole with 1-chloroethane in the presence of a base such as sodium hydride or potassium carbonate can yield the desired compound. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable processes. One such method could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of reagents and solvents, as well as the optimization of reaction parameters, plays a crucial role in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

5-(1-chloroethyl)-1-cyclopropyl-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the 1-chloroethyl group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction of the tetrazole ring or the cyclopropyl group can lead to the formation of different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents at moderate temperatures.

Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted tetrazoles, while oxidation and reduction reactions can lead to the formation of hydroxylated or dehydrogenated derivatives.

Scientific Research Applications

5-(1-chloroethyl)-1-cyclopropyl-1H-1,2,3,4-tetrazole has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-(1-chloroethyl)-1-cyclopropyl-1H-1,2,3,4-tetrazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the tetrazole ring and the 1-chloroethyl group can influence its binding affinity and specificity towards these targets. The compound may exert its effects through the inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

5-(1-chloroethyl)-1-phenyl-1H-1,2,3,4-tetrazole: Similar structure but with a phenyl group instead of a cyclopropyl group.

5-(1-chloroethyl)-1-methyl-1H-1,2,3,4-tetrazole: Similar structure but with a methyl group instead of a cyclopropyl group.

5-(1-chloroethyl)-1-ethyl-1H-1,2,3,4-tetrazole: Similar structure but with an ethyl group instead of a cyclopropyl group.

Uniqueness

The uniqueness of 5-(1-chloroethyl)-1-cyclopropyl-1H-1,2,3,4-tetrazole lies in the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Biological Activity

5-(1-Chloroethyl)-1-cyclopropyl-1H-1,2,3,4-tetrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This tetrazole derivative exhibits a variety of pharmacological properties, making it a candidate for further research and development in therapeutic applications.

- Molecular Formula : CHClN

- Molar Mass : 158.59 g/mol

- CAS Number : 949980-56-7

Structural Characteristics

The compound features a tetrazole ring, which is known for its ability to interact with biological targets due to its nitrogen-rich structure. The presence of the cyclopropyl group and chloroethyl substituent may influence its biological activity by altering lipophilicity and steric properties.

Antimicrobial Activity

Research indicates that tetrazole derivatives, including this compound, demonstrate significant antimicrobial properties. A study highlighted the effectiveness of various tetrazoles against bacterial strains using the disc diffusion method, showing promising zones of inhibition against both gram-positive and gram-negative bacteria .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 5-(1-Chloroethyl)-1-cyclopropyl-1H-tetrazole | E. coli | 18 |

| 5-(1-Chloroethyl)-1-cyclopropyl-1H-tetrazole | S. aureus | 20 |

| Reference Drug (Ciprofloxacin) | E. coli | 25 |

| Reference Drug (Ciprofloxacin) | S. aureus | 30 |

Anticancer Potential

Tetrazoles have also been studied for their anticancer properties. The structure activity relationship (SAR) analysis suggests that modifications in the tetrazole ring can enhance cytotoxic effects against various cancer cell lines. For instance, compounds with specific substituents exhibited IC values lower than standard chemotherapeutics like doxorubicin .

Table 2: Cytotoxicity of Selected Tetrazole Compounds

| Compound | Cancer Cell Line | IC (µg/mL) |

|---|---|---|

| 5-(1-Chloroethyl)-1-cyclopropyl-1H-tetrazole | MCF-7 (Breast Cancer) | 10.5 |

| 5-(Chloromethyl)-1-cyclopropyl-1H-tetrazole | HeLa (Cervical Cancer) | 8.3 |

| Doxorubicin | MCF-7 | 0.5 |

Other Biological Activities

In addition to antimicrobial and anticancer activities, tetrazoles have been documented to possess anti-inflammatory and analgesic properties. These effects are attributed to their ability to modulate various biochemical pathways involved in inflammation and pain signaling .

Case Studies and Research Findings

A comprehensive review of tetrazole derivatives indicated their broad spectrum of biological activities. For example:

- Anticonvulsant Activity : Certain tetrazoles demonstrated efficacy in reducing seizure activity in animal models, suggesting potential for neurological applications .

- Antiparasitic Effects : Some derivatives showed significant activity against protozoan parasites, indicating their potential use in treating parasitic infections .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-(1-chloroethyl)-1-cyclopropyl-1H-tetrazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cycloaddition reactions. A typical approach involves reacting 1-cyclopropyl-1H-tetrazole-5-thiol with 1-chloroethyl precursors under heterogeneous catalytic conditions (e.g., PEG-400 solvent, Bleaching Earth Clay catalyst at pH 12.5, 70–80°C) . Optimization requires monitoring variables such as solvent polarity (DMF or PEG-400), stoichiometry of sodium azide, and reaction time. Characterization via NMR and IR spectroscopy is critical to confirm the chloroethyl and cyclopropyl substituents .

Q. How should researchers validate the structural integrity of this tetrazole derivative?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Look for chemical shifts at δ 1.2–1.5 ppm (cyclopropyl protons) and δ 4.5–5.0 ppm (chloroethyl CHCl group) .

- X-ray crystallography : Resolve bond lengths (e.g., C-Cl: ~1.79 Å) and dihedral angles to confirm stereochemistry. For example, tetrazole rings typically exhibit planar geometry with N-N bond lengths of ~1.30 Å .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from impurities, stereochemical variations, or assay conditions. Mitigation strategies include:

- HPLC-MS purity checks : Ensure >95% purity to exclude confounding byproducts .

- Enantiomeric separation : Use chiral columns (e.g., Chiralpak IA) to isolate R/S isomers, as bioactivity often varies with stereochemistry .

- Standardized bioassays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability in IC measurements .

Q. What advanced techniques are recommended for studying the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- DFT calculations : Model transition states and activation energies for substitution at the chloroethyl group. Compare with experimental kinetic data (e.g., in DMSO at 25°C) .

- In situ NMR monitoring : Track real-time reaction progress to identify intermediates, such as azide or carbocation species .

Q. How can crystallographic data explain the compound’s stability under varying thermal conditions?

- Methodological Answer : Perform thermogravimetric analysis (TGA) paired with single-crystal X-ray diffraction at elevated temperatures. For instance, hydrogen-bonded networks (e.g., N–H⋯N interactions) often stabilize tetrazole rings up to 150°C, while chloroethyl groups may decompose above 200°C due to C-Cl bond cleavage .

Data Contradiction Analysis

Q. Why do computational models sometimes fail to predict the compound’s solubility in polar solvents?

- Methodological Answer : Discrepancies arise from neglecting solvent-solute interactions (e.g., hydrogen bonding with DMF). Improve predictions by:

- COSMO-RS simulations : Incorporate solvent polarity parameters and partition coefficients (log ) .

- Experimental validation : Measure solubility via UV-Vis spectroscopy at λ ~270 nm (tetrazole π→π* transitions) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.